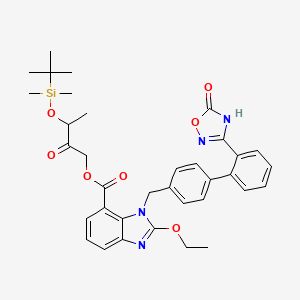
4-(2-Pyridinyl)benzoyl Chloride Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Pyridinyl)benzoyl Chloride Hydrochloride is a chemical compound with the molecular formula C12H8ClNO. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a pyridinyl group at the 2-position. This compound is used in various research fields, particularly in neurology and pain and inflammation studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride typically involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride to form 2-pyridinecarbonyl chloride. This intermediate is then reacted with 4-chlorobenzoyl chloride under appropriate conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Pyridinyl)benzoyl Chloride Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-(2-Pyridinyl)benzoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4-(2-Pyridinyl)benzamide or 4-(2-Pyridinyl)benzoate esters can be formed.
Hydrolysis Product: 4-(2-Pyridinyl)benzoic acid.
Scientific Research Applications
4-(2-Pyridinyl)benzoyl Chloride Hydrochloride has several applications in scientific research:
Pain and Inflammation: The compound is utilized in research focused on pain and inflammation mechanisms.
Chemical Synthesis: It serves as an intermediate in the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism of action of 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride involves its reactivity as an acylating agent. It can acylate nucleophilic sites on biomolecules, potentially altering their function. The specific molecular targets and pathways depend on the context of its use in research .
Comparison with Similar Compounds
Similar Compounds
4-(2-Pyridinyl)benzoic Acid: A hydrolysis product of 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride.
4-(2-Pyridinyl)benzamide: A substitution product formed with amines.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of benzoyl chloride with the biological activity of the pyridinyl group. This makes it a valuable compound in both synthetic chemistry and biological research .
Properties
Molecular Formula |
C12H9Cl2NO |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
4-pyridin-2-ylbenzoyl chloride;hydrochloride |
InChI |
InChI=1S/C12H8ClNO.ClH/c13-12(15)10-6-4-9(5-7-10)11-3-1-2-8-14-11;/h1-8H;1H |
InChI Key |
KYJJJEKWUOIONN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)
![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)
![ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate](/img/structure/B13842860.png)


![[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B13842877.png)

![N-[2-(4-acetamidophenyl)ethyl]acetamide](/img/structure/B13842911.png)

![1-[4-Tert-butyl-2-(dimethylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B13842914.png)

![[4-Acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B13842918.png)
![Methyl 4-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,3,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B13842920.png)
